Galdansetron hydrochloride
Description
Galdansetron Hydrochloride is a selective serotonin (5-HT₃) receptor antagonist primarily used to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea . Its molecular formula is C₁₈H₁₉N₃O·HCl, with a molecular weight of 329.82 g/mol . The compound features a carbazol-4-one core structure with a stereocenter but lacks E/Z isomerism, as indicated by its SMILES notation: Cl.CN1C2=C(C3=C1C=CC=C3)C(=O)[C@@H](CC4=C(C)NC=N4)CC2 . This compound is synthesized via palladium-catalyzed reactions and characterized by its stability in formulations containing DMSO, PEG300, and Tween 80 for preclinical studies .
Properties
CAS No. |
156712-35-5 |
|---|---|
Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2;/h3-6,10,12H,7-9H2,1-2H3,(H,19,20);1H/t12-;/m1./s1 |
InChI Key |
OTQDHZWCXNUYMF-UTONKHPSSA-N |
SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Isomeric SMILES |
CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Canonical SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Other CAS No. |
156712-35-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galdansetron hydrochloride involves multiple steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Galdansetron hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the carbazole ring or the imidazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
Chemistry: Galdansetron hydrochloride is used as a reference compound in analytical chemistry for the development and validation of high-performance liquid chromatography (HPLC) methods .
Biology: In biological research, this compound is used to study the role of serotonin receptors in various physiological processes .
Medicine: Medically, this compound is widely used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-emetic drugs .
Mechanism of Action
Galdansetron hydrochloride exerts its effects by selectively antagonizing the serotonin receptor subtype 5-HT3 . This receptor is located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain . By blocking these receptors, this compound prevents the initiation of the vomiting reflex triggered by the release of serotonin during chemotherapy, radiation therapy, or surgery .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between Galdansetron Hydrochloride and Ondansetron Hydrochloride (a widely used 5-HT₃ antagonist):
Structural Insights:
- Galdansetron features a 5-methylimidazolyl side chain, whereas Ondansetron incorporates a 2-methylimidazolyl group . This difference influences receptor binding affinity and metabolic stability.
- Ondansetron’s dihydrate form increases molecular weight and may affect solubility compared to Galdansetron’s anhydrous form .
Pharmacological and Clinical Comparisons
Mechanism of Action
Both compounds antagonize 5-HT₃ receptors in the gastrointestinal tract and central nervous system, preventing serotonin-mediated emesis .
Stability and Formulation
- This compound: Stable in formulations containing 5% DMSO + 30% PEG300 + 5% Tween 80, making it suitable for intravenous preclinical studies .
- Ondansetron Hydrochloride : Demonstrated stability in combination with antineoplastic agents (e.g., cisplatin) but degrades under prolonged light exposure .
Research Findings and Efficacy
- Galdansetron : Preclinical studies suggest a longer half-life (~6–8 hours in rodents) compared to Ondansetron (~4 hours), attributed to its methylimidazolyl group .
- Ondansetron : Clinically proven to reduce CINV by 50–70% in adults, with established pediatric dosing . Direct comparative human trials with Galdansetron are lacking in the provided evidence.
Q & A
Q. What analytical methods are recommended for quantifying Galdansetron hydrochloride in pharmaceutical formulations?
To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) is widely employed. Key parameters include:
- Column : C18 (5 µm, 250 mm × 4.6 mm)
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 50:50 v/v)
- Flow rate : 1.0 mL/min
- Detection : UV absorbance at 254 nm
- Sample preparation : Dissolve in methanol, filter (0.45 µm), and inject 20 µL . Validation should follow ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis .
- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
- Stability in solution : Prepare fresh stock solutions in deionized water or dimethyl sulfoxide (DMSO). For long-term storage, aliquot and freeze at -20°C (avoid repeated freeze-thaw cycles) .
Q. What synthetic routes are documented for this compound, and what are their respective yields?
A common route involves:
- Step 1 : Condensation of a benzamide intermediate with a substituted piperazine derivative (yield: 65–70%).
- Step 2 : Hydrochloride salt formation using HCl gas in ethanol (yield: 85–90%) . Alternative methods, such as microwave-assisted synthesis, may improve yields (80–85%) but require rigorous optimization of temperature and reaction time .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound?
- Experimental design : Use physiologically relevant in vitro models (e.g., 3D cell cultures or organ-on-a-chip systems) to mimic in vivo conditions .
- Data normalization : Account for protein binding differences by measuring free drug concentrations in plasma vs. cell media .
- Metabolic profiling : Compare hepatic microsomal stability (in vitro) with plasma metabolite profiles (in vivo) to identify enzymatic degradation pathways .
Q. What methodological considerations are critical when designing dose-response studies for this compound’s efficacy?
- Dose range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture EC₅₀ values accurately.
- Control groups : Include vehicle controls and reference standards (e.g., ondansetron) to validate assay sensitivity .
- Statistical power : For in vivo studies, calculate sample size (n ≥ 6/group) using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .
Q. How should conflicting data on this compound’s receptor selectivity be analyzed and resolved?
- Assay validation : Confirm receptor binding using orthogonal methods (e.g., radioligand displacement and functional cAMP assays) .
- Cross-reactivity screening : Test against related receptors (e.g., 5-HT₃, α₁-adrenergic) to rule off-target effects .
- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., buffer pH, ion concentration) that may alter binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
